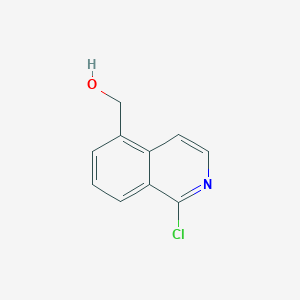

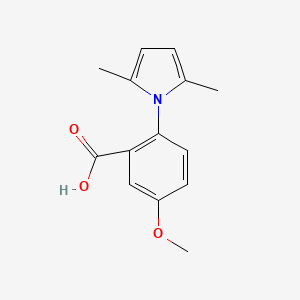

2-Amino-4-methylbenzoyl chloride

カタログ番号 B1321386

CAS番号:

1261522-23-9

分子量: 169.61 g/mol

InChIキー: QJIJNTQWXYSKCJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Amino-4-methylbenzoyl chloride involves various methodologies. It is a versatile and synthetically accessible compound that serves as a reactant or a reaction intermediate for affording various fused heterocycles . It is also used in the synthesis of 2-aminobenzothiazole and its derivatives .Molecular Structure Analysis

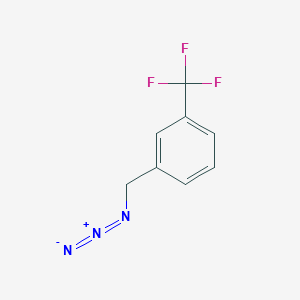

The molecular formula of 2-Amino-4-methylbenzoyl chloride is C8 H8 Cl N O . It has a molecular weight of 169.61 . The compound belongs to the category of Carbonyl Chlorides .Chemical Reactions Analysis

The chemical reactions of 2-Amino-4-methylbenzoyl chloride involve various functional groups. For instance, it can undergo reactions with ammonia, a primary or secondary amine, and an acid chloride . It can also be converted to an alkene via a Hofmann elimination .科学的研究の応用

Synthesis of Novel Compounds

- Synthesis of Thioureas and Benzoxazoles : Research has demonstrated the use of 2-Amino-4-methylbenzoyl chloride in synthesizing various compounds. For instance, Saeed et al. (2010) reported synthesizing 1-(4-methylbenzoyl)-3-(4-aminosulfonyl phenyl)thiourea by reacting 4-methylbenzoyl chloride with potassium thiocyanate and sulfanilamide (Saeed, Mumtaz, & Flörke, 2010). Similarly, Goldstein and Dambek (1990) synthesized methyl 2-substituted-4-benzoxazolecarboxylates using methyl 2-amino-3-hydroxybenzoate and acid chloride (Goldstein & Dambek, 1990).

Corrosion Inhibition Studies

- Corrosion Inhibition : Gece and Bilgiç (2009) explored the efficiency of various nitrogen compounds, including 2-Amino-4-methylbenzoyl chloride derivatives, as corrosion inhibitors in steel in sodium chloride media. Their findings were supported by quantum chemical parameters (Gece & Bilgiç, 2009).

Crystallography and Structural Analysis

- Crystal Structure Determination : Zhang and Zhao (2010) reported the synthesis of methyl 4-isonicotinamidobenzoate from methyl 4-aminobenzoate and isonicotinoyl chloride, analyzing its crystal structure (Zhang & Zhao, 2010).

Novel Organic Syntheses

- Organic Synthesis and Derivatization : Tsuruta and Kohashi (1987) described the synthesis of fluorescent derivatization reagents for compounds having hydroxyl and/or amino groups, highlighting the utility of benzoyl chloride derivatives in organic synthesis (Tsuruta & Kohashi, 1987).

Fabrication of Responsive Materials

- Fabrication of Supramolecular Entities : Bacchi et al. (2012) used aminobenzoic acid derivatives to synthesize Ru(II) complexes, resulting in wheel-and-axle shaped supramolecular entities with potential applications in materials science (Bacchi, Cantoni, Mezzadri, & Pelagatti, 2012).

Advanced Analytical Methods

- Liquid Chromatography-Tandem Mass Spectrometry : Yang et al. (2004) developed a sensitive method for the quantitative determination of a compound synthesized from 2-amino-3-methylbenzoyl in plasma, showcasing the role of this chemical in analytical methodologies (Yang, Wu, Clement, & Rudewicz, 2004).

Safety and Hazards

特性

IUPAC Name |

2-amino-4-methylbenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIJNTQWXYSKCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methylbenzoyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)

![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)